Methyl 3-[(2-methoxyethyl)amino]butanoate
Description
Structural Context within β-Amino Ester Chemistry
β-amino esters are a pivotal class of organic compounds characterized by an amino group located at the β-position relative to the ester carbonyl group. This arrangement imparts a unique reactivity profile, making them valuable intermediates in the synthesis of a wide array of more complex molecules. The asymmetric synthesis of β-amino ester derivatives has become a field of increasing interest in organic synthetic chemistry in recent years. researchgate.net They serve as crucial building blocks for the preparation of β-lactams, β-amino acids, peptides, and various heterocyclic compounds. acgpubs.org
The synthesis of β-amino esters can be achieved through several methodologies, with the aza-Michael addition being one of the most common. organic-chemistry.org This reaction involves the conjugate addition of an amine to an α,β-unsaturated ester. Other synthetic routes include the Mannich-type reaction of amines, aldehydes, and ketene (B1206846) silyl (B83357) acetals, which can be promoted by various catalysts to afford β-amino esters. organic-chemistry.org The versatility of these synthetic methods allows for the introduction of a wide range of substituents on both the nitrogen atom and the ester group, leading to a vast library of structurally diverse β-amino esters.
The structural characteristics of β-amino esters, including the potential for chirality at the β-carbon, make them attractive for applications in medicinal chemistry and materials science. The presence of both a basic amino group and an ester functionality allows for further chemical modifications, enabling their incorporation into larger molecular frameworks.
Table 1: General Properties and Synthetic Approaches for β-Amino Esters
| Property/Method | Description | Key Applications |
| General Structure | R'OOC-CH₂-CH(NHR)-R" | Building blocks for complex molecules |
| Key Functional Groups | Ester, Secondary/Primary Amine | Sites for further chemical modification |
| Common Synthesis | Aza-Michael Addition, Mannich Reaction | Versatile and allows for structural diversity |
| Chirality | Potential for stereocenter at β-carbon | Use in asymmetric synthesis and chiral drugs |
| Applications | Synthesis of β-lactams, β-amino acids, peptides | Pharmaceutical and materials science |
Significance of the (2-Methoxyethyl)amino Moiety in Advanced Molecular Design
The (2-methoxyethyl)amino moiety, a key feature of Methyl 3-[(2-methoxyethyl)amino]butanoate, brings a unique set of properties to the molecule. The presence of the ether linkage within this substituent introduces flexibility and the potential for hydrogen bonding, which can significantly influence the molecule's conformation and intermolecular interactions. This is particularly relevant in the design of molecules intended to interact with biological targets or to self-assemble into ordered structures.
In the context of medicinal chemistry, the methoxyethyl group can enhance a molecule's pharmacokinetic properties. The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and bioavailability. Furthermore, the methoxyethyl group can influence the metabolic stability of a compound. For instance, in other chemical contexts, the presence of a 2'-O-(2-methoxyethyl) modification in nucleic acids has been shown to stabilize their structure. nih.gov
The (2-methoxyethyl)amino group has also been utilized in the development of specialized reagents in organic synthesis. For example, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is a deoxofluorinating agent that exhibits enhanced thermal stability compared to its analogues, a property attributed to the coordinating effect of the methoxyethyl groups. sigmaaldrich.comorganic-chemistry.orgrsc.org This highlights the ability of this moiety to modulate the reactivity and stability of a molecule.
Table 2: Attributes of the (2-Methoxyethyl)amino Moiety
| Attribute | Significance in Molecular Design | Example Application Area |
| Flexibility | Allows for conformational adjustments | Design of enzyme inhibitors or receptor ligands |
| Hydrogen Bonding | Potential to improve solubility and intermolecular interactions | Drug design, self-assembling materials |
| Metabolic Stability | Can influence the rate and pathway of metabolism | Development of more stable pharmaceuticals |
| Reactivity Modulation | Can alter the electronic properties and stability of a molecule | Design of novel reagents and catalysts |
Overview of Research Trajectories for Methyl Butanoates with Amino Functionalization
While specific research on this compound is not widely published, the broader class of amino-functionalized methyl butanoates is an area of active investigation. The research trajectories for these compounds are diverse, spanning from fundamental synthetic methodology to applications in materials science and catalysis.
One significant area of research is the development of new catalytic methods for the synthesis of chiral amino-functionalized butanoates. The ability to control the stereochemistry at the amino-bearing carbon is crucial for the synthesis of enantiomerically pure compounds for pharmaceutical applications. For example, ethyl (3R)-3-aminobutanoate is a known chiral building block. nih.gov
Another research direction involves the incorporation of these functionalized butanoates into polymers. The amino and ester groups can serve as handles for polymerization, leading to the formation of functional polymers with potential applications in drug delivery, gene therapy, and as coatings. The properties of these polymers can be tuned by varying the substituents on the butanoate backbone.
Furthermore, amino-functionalized methyl butanoates can be used as ligands for the preparation of metal complexes. The coordination of the amino and ester groups to a metal center can create catalysts for a variety of organic transformations. The specific nature of the amino substituent, such as the (2-methoxyethyl)amino group in the title compound, could influence the catalytic activity and selectivity of such complexes.
Table 3: Potential Research Directions for Amino-Functionalized Methyl Butanoates
| Research Area | Focus | Potential Impact |
| Asymmetric Synthesis | Development of stereoselective routes to chiral compounds | Access to enantiopure building blocks for pharmaceuticals |
| Polymer Chemistry | Incorporation into functional polymers | New materials for biomedical and industrial applications |
| Coordination Chemistry | Use as ligands for metal catalysts | Development of novel and efficient catalytic systems |
| Medicinal Chemistry | Exploration as scaffolds for new drug candidates | Discovery of new therapeutic agents |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-methoxyethylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-7(6-8(10)12-3)9-4-5-11-2/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXHUZVIOQAVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 2 Methoxyethyl Amino Butanoate and Analogous Amino Esters
Direct Amination Approaches in Butanoate Synthesis
The introduction of the amino group is a critical step in the synthesis of the target compound and its analogs. Direct amination methods offer an efficient route to this class of molecules.
Nucleophilic Addition Reactions to Unsaturated Esters
A prominent strategy for the synthesis of β-amino esters is the conjugate or 1,4-addition of an amine to an α,β-unsaturated ester, a reaction commonly known as the aza-Michael reaction. nih.govorganic-chemistry.org In the context of synthesizing Methyl 3-[(2-methoxyethyl)amino]butanoate, this would involve the reaction of 2-Methoxyethylamine (B85606) with Methyl crotonate .
The reaction is driven by the electrophilic nature of the β-carbon in the α,β-unsaturated system, which is activated by the electron-withdrawing ester group. libretexts.org This makes it susceptible to nucleophilic attack by the amine. While the reaction can sometimes be performed without a catalyst, various catalysts have been shown to improve yields and reaction rates. These include solid lithium perchlorate, ceric ammonium (B1175870) nitrate, and copper-based catalysts. organic-chemistry.org
For instance, a continuous-flow procedure for the synthesis of β-amino acid esters has been developed using a lipase (B570770) from Thermomyces lanuginosus to catalyze the Michael addition of aromatic amines to acrylates. mdpi.com Although this example uses aromatic amines, the principle can be extended to aliphatic amines like 2-methoxyethylamine. The choice of solvent can also play a crucial role, with methanol (B129727) sometimes being a suitable medium for such reactions. mdpi.com
The general mechanism involves the reversible addition of the amine to the double bond, forming an enolate intermediate, which is then protonated to yield the final β-amino ester. libretexts.org Thermodynamic control often favors the conjugate addition product over direct addition to the carbonyl group. libretexts.org
Reductive Amination Strategies for Carbonyl Precursors, including the use of Borohydride (B1222165) Reagents
Reductive amination provides an alternative and widely used method for forming the C-N bond. organicreactions.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netresearchgate.net For the synthesis of this compound, the precursor would be Methyl acetoacetate (B1235776) , which would react with 2-methoxyethylamine.
A variety of reducing agents can be employed, with borohydride reagents being particularly effective due to their mildness and functional group tolerance. organicreactions.orgresearchgate.netresearchgate.net Sodium cyanoborohydride (NaBH₃CN) was historically a popular choice, but due to the toxicity of cyanide, other reagents like sodium triacetoxyborohydride (B8407120) (STAB) have gained prominence for non-aqueous conditions. researchgate.netresearchgate.net Amine-borane complexes, such as pyridine (B92270) borane (B79455) (PYB) and tert-butylamine-borane (TBAB), are also excellent reagents for reductive aminations, especially where acidic or aqueous media are required. researchgate.netresearchgate.net
The efficiency of reductive amination can be influenced by reaction conditions. For instance, solvent-free methods using sodium borohydride activated by solid acids like boric acid have been shown to be effective. organic-chemistry.org The choice between direct reductive amination (mixing all components at once) and indirect reductive amination (pre-forming the imine before reduction) can also affect the yield of the desired product. organic-chemistry.org
Esterification and Transesterification Techniques for Methyl Butanoate Formation
The formation of the methyl ester group is another key synthetic step. This can be achieved either through direct esterification of the corresponding carboxylic acid or by transesterification of a different ester.
Direct esterification of 3-[(2-methoxyethyl)amino]butanoic acid with methanol, typically under acidic catalysis (Fischer esterification), is a fundamental approach. masterorganicchemistry.com The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack by methanol. masterorganicchemistry.com A convenient method for preparing amino acid methyl esters involves the use of methanol in the presence of trimethylchlorosilane at room temperature, which has been shown to be effective for a wide range of natural and synthetic amino acids. nih.gov
Transesterification is the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com For example, an ethyl or tert-butyl ester of 3-[(2-methoxyethyl)amino]butanoic acid could be converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst. masterorganicchemistry.com N-heterocyclic carbenes have also emerged as powerful organocatalysts for promoting transesterification reactions under mild conditions. organic-chemistry.org In some cases, selective O-acylation of amino alcohols can be achieved without forming the amide, which is relevant when dealing with amino ester precursors. organic-chemistry.org Studies on the transesterification of fatty acid methyl esters with arylaminoalcohols have shown that reaction conditions such as temperature and reactant molar ratios significantly influence the yield and product distribution. csic.es
Stereoselective Approaches and Chiral Synthesis of Amino Esters
Since the target molecule contains a chiral center at the C3 position of the butanoate chain, stereoselective synthesis is crucial for obtaining enantiomerically pure forms.
Enzymatic Resolution of Racemic Intermediates
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, such as lipases and proteases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. nih.gov For the synthesis of chiral this compound, a racemic mixture of the ester or a precursor could be resolved.
One common approach is the enzymatic hydrolysis of a racemic ester. nih.gov For example, a lipase could selectively hydrolyze one enantiomer of racemic this compound to the corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer. Lipases from Candida rugosa and Candida antarctica have been successfully used for the kinetic resolution of various racemic esters and amino alcohols. mdpi.com The choice of solvent and acylating agent can significantly impact the efficiency and enantioselectivity of the resolution. mdpi.com
Alternatively, ω-transaminases can be used for the kinetic resolution of racemic amines, or for the deracemization of a racemic amine into a single enantiomer. rsc.orgnih.gov This could be applied to a chiral amine precursor before the esterification step.
| Enzyme Type | Reaction | Substrate Example | Outcome |
| Lipase | Enantioselective transesterification | Racemic β-blocker derivative | Kinetic resolution to enantiomerically pure ester mdpi.com |
| Protease/Lipase | Hydrolysis of esters | Racemic amino acid esters | Resolution via selective hydrolysis of one enantiomer nih.gov |
| Transaminase | Kinetic resolution | Racemic amines | Separation of enantiomers rsc.orgnih.gov |
Asymmetric Catalysis in Amino Ester Formation
Asymmetric catalysis aims to directly create the desired stereocenter during the reaction, offering a more atom-economical approach than resolution. rsc.org This can be applied to both the nucleophilic addition and reductive amination routes.
In the context of the aza-Michael addition, chiral catalysts can be used to control the stereochemical outcome. This has been achieved using various transition metal catalysts and organocatalysts. rsc.org Another strategy involves using a chiral auxiliary attached to the nitrogen nucleophile or the unsaturated ester. rsc.orgacs.org For instance, homochiral lithium amides have been used to achieve highly diastereoselective conjugate additions to α,β-unsaturated esters. rsc.orgresearchgate.net
Similarly, asymmetric reductive amination can be performed using chiral catalysts or reagents. For example, the asymmetric hydrogenation of an enamine or imine intermediate using a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium) can produce the desired chiral amine with high enantioselectivity. rsc.org
Recent developments have also focused on the catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, providing a route to enantiopure free β²-amino acids using a confined imidodiphosphorimidate (IDPi) catalyst. nih.gov This highlights the ongoing innovation in the asymmetric synthesis of amino acid derivatives. nih.gov
| Asymmetric Method | Key Reagent/Catalyst | Reaction Type | Diastereomeric/Enantiomeric Excess |
| Conjugate Addition | Homochiral lithium N-benzyl-N-α-methylbenzylamide | Aza-Michael Addition | >95% de rsc.orgresearchgate.net |
| Asymmetric Aminomethylation | Confined imidodiphosphorimidate (IDPi) catalyst | Reaction of bis-silyl ketene acetals | High yields and enantioselectivities nih.gov |
| Asymmetric Hydrogenation | Ruthenium complexes | Dynamic Kinetic Resolution | >99% ee rsc.org |
Chiral Auxiliary-Mediated Syntheses of Butanoate Derivatives
The establishment of a specific stereochemistry at the C3 position of the butanoate is a critical aspect of synthesizing chiral β-amino esters. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in such syntheses. nih.gov These are stereogenic molecules that are temporarily attached to a substrate, direct a diastereoselective reaction, and are then removed. osi.lv
One of the most effective classes of chiral auxiliaries for this purpose is the Evans oxazolidinones. nih.govresearchgate.net These auxiliaries, derived from readily available amino acids, can be acylated to form a chiral imide. sigmaaldrich.com The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate formed upon deprotonation, directing the approach of an electrophile to the opposite face with high diastereoselectivity. researchgate.net For the synthesis of a 3-aminobutanoate derivative, this strategy can be envisioned through an asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated system or by the stereoselective reduction of a β-ketoimide.
Another notable chiral auxiliary is (S,S)-(+)-pseudoephedrine, which has been successfully employed in the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides, leading to the formation of chiral β-amino amides with good yields and enantioselectivities. nih.gov These amides can subsequently be converted to the corresponding esters. The choice of chiral auxiliary often depends on the desired stereoisomer and the specific reaction conditions.
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
| Evans Oxazolidinones | Aldol reactions, alkylations, conjugate additions | High diastereoselectivity, predictable stereochemistry, readily available from amino acids. nih.govresearchgate.net |
| (S,S)-(+)-Pseudoephedrine | Conjugate addition of amines to unsaturated amides | Good yields and enantioselectivities for β-amino amide synthesis. nih.gov |
| Corey's Oxazaborolidines | Asymmetric reduction of ketones | Catalytic, high enantioselectivity. |
| Oppolzer's Camphorsultam | Diels-Alder reactions, alkylations | Crystalline derivatives aid in purification and stereochemical analysis. |
| Ellman's Sulfinamide | Synthesis of chiral amines | Acts as both a directing group and a protecting group. osi.lv |
Strategic Utilization of Precursors for Butanoate Backbone Construction
Methyl acetoacetate (methyl 3-oxobutanoate) is a versatile and economically significant starting material for the synthesis of the 3-aminobutanoate backbone. hilarispublisher.com A common strategy involves the conversion of the ketone functionality into an amine. One direct approach is the formation of an enamine, followed by reduction. For instance, methyl acetoacetate can react with ammonia (B1221849) to form methyl 3-aminocrotonate. wikipedia.org Subsequent stereoselective reduction of the enamine double bond would yield the desired methyl 3-aminobutanoate.
Alternatively, the ketone can undergo reductive amination. masterorganicchemistry.com This one-pot reaction involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org This method is highly efficient for the synthesis of a wide range of substituted amines.
The synthesis of β-amino acids and their esters can also be achieved through the Mannich-type reaction, where a ketone, an amine, and an aldehyde are condensed together. nottingham.ac.uk Variations of this reaction using pre-formed imines or their equivalents are also well-established routes to β-amino carbonyl compounds.
The 2-methoxyethylamine moiety can be introduced at various stages of the synthesis, but a highly effective method is through reductive amination. masterorganicchemistry.com In this approach, a precursor containing the butanoate backbone with a carbonyl group at the C3 position, such as methyl 3-oxobutanoate, is reacted with 2-methoxyethylamine. commonorganicchemistry.com The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced to the final secondary amine product. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly common due to their selectivity for reducing the protonated imine in the presence of the starting ketone. chemistrysteps.comnih.gov The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. organic-chemistry.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Features |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Tolerant to water and effective at slightly acidic pH. chemistrysteps.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (B109758), Dichloroethane, THF | Mild and selective, but sensitive to water. chemistrysteps.com |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Can reduce the starting ketone; typically added after imine formation. chemistrysteps.com |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | Various | "Green" method, but may require higher pressure and temperature. masterorganicchemistry.com |
Protecting Group Strategies and Deprotection in the Synthesis of N-Substituted Amino Esters
In the synthesis of complex molecules like this compound, protecting groups are often essential to prevent unwanted side reactions of the amine functionality. jk-sci.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation and removal under specific conditions. fishersci.co.ukmasterorganicchemistry.com
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. fishersci.co.uk This converts the nucleophilic amine into a non-nucleophilic carbamate (B1207046), which is stable to a wide range of reaction conditions. jk-sci.com
Deprotection of the Boc group is most commonly achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid in an organic solvent. fishersci.co.ukmasterorganicchemistry.com The choice of deprotection reagent and conditions is crucial to ensure that other sensitive functional groups in the molecule, such as the methyl ester, remain intact. sigmaaldrich.com For instance, certain Lewis acids can be used for selective deprotection. fishersci.co.uk The orthogonality of protecting groups is a key concept, allowing for the selective removal of one protecting group in the presence of others. jk-sci.com
Table 3: Common Amine Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc2O) | Strong acid (e.g., TFA, HCl). fishersci.co.ukmasterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz, Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (H2, Pd/C). masterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine). jk-sci.com |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mild base (e.g., K2CO3 in methanol/water). |
Advanced Spectroscopic Characterization of Methyl 3 2 Methoxyethyl Amino Butanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental NMR data for Methyl 3-[(2-methoxyethyl)amino]butanoate is not available in the surveyed literature. The generation of specific chemical shifts, coupling constants, and detailed spectral interpretations for ¹H NMR, ¹³C NMR, and 2D NMR is therefore not possible.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
A specific ¹H NMR spectrum for this compound could not be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
A specific ¹³C NMR spectrum for this compound could not be located.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Specific 2D NMR spectra (COSY, HSQC, HMBC) for this compound are not available in the public domain.
Vibrational Spectroscopy for Molecular Fingerprinting
Detailed experimental vibrational spectroscopy data for this compound is not available in the surveyed literature. This prevents a detailed analysis of its molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy
A specific FT-IR spectrum for this compound could not be located.
Fourier Transform Raman (FT-Raman) Spectroscopy
A specific FT-Raman spectrum for this compound could not be located.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool in chemical analysis, providing highly accurate information about the mass, molecular formula, and structure of a compound. Advanced MS techniques offer enhanced resolution, sensitivity, and the ability to couple with separation methods for complex mixture analysis.
High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS)
High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. researchgate.net This allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (molecular formula: C₈H₁₇NO₃), HR-TOF-MS can distinguish its exact mass from other compounds with the same nominal mass.
In a typical HR-TOF-MS experiment, the compound would be ionized, commonly using electrospray ionization (ESI) in positive ion mode, to form the protonated molecule [M+H]⁺. The instrument then measures the time it takes for this ion to travel through a flight tube to the detector, which is directly related to its m/z. The high resolution of the TOF analyzer allows for mass measurements with accuracies in the low parts-per-million (ppm) range. nih.gov
Hypothetical HR-TOF-MS Data for this compound
| Ion Species | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Accuracy (ppm) |
| [C₈H₁₇NO₃+H]⁺ | 176.1281 | 176.1279 | -1.14 |
Note: This table illustrates the type of data obtained from an HR-TOF-MS experiment. The measured values are hypothetical due to the absence of published data for this specific compound.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) combines the high-efficiency separation of UHPLC with the sensitive and selective detection of tandem mass spectrometry. researchgate.net This technique is ideal for identifying and quantifying a specific compound within a complex matrix.
For the analysis of this compound, a reversed-phase UHPLC method would likely be employed, using a C18 column. The mobile phase would consist of a gradient of water and an organic solvent (like acetonitrile (B52724) or methanol), both typically containing a small amount of an acid (e.g., formic acid) to promote ionization.
Following chromatographic separation, the compound enters the mass spectrometer. In MS/MS mode, the precursor ion (the protonated molecule, m/z 176.1) is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule in a reproducible manner, creating a unique fragmentation pattern that serves as a structural fingerprint.
Hypothetical UHPLC-MS/MS Parameters and Fragmentation Data for this compound
UHPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
MS/MS Fragmentation Data (Precursor Ion: m/z 176.1)
| Product Ion (m/z) | Proposed Fragment Structure/Loss |
|---|---|
| 117.1 | [M+H - CH₃OH - C₂H₄]⁺ |
| 102.1 | [M+H - COOCH₃ - CH₃]⁺ |
| 88.1 | [CH₃O(CH₂)₂NH₂]⁺ |
Note: The retention time and fragmentation pattern are illustrative and based on the predicted fragmentation of the molecule. Specific experimental data is not publicly available.
Ion Mobility Spectrometry and Collision Cross Section (CCS) Determination
Ion Mobility Spectrometry (IMS) is a rapid separation technique that distinguishes ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, enhancing peak capacity and confidence in compound identification. A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. The CCS is a robust and characteristic physicochemical property of an ion.
For this compound, the protonated molecule [M+H]⁺ would be introduced into the ion mobility cell, where it would travel through a buffer gas under the influence of a weak electric field. Its drift time through the cell is used to calculate its CCS value. This value can then be compared to databases or theoretical calculations for structural confirmation.
Hypothetical Ion Mobility and CCS Data for this compound
| Ion Species | Drift Gas | CCS (Ų) |
| [C₈H₁₇NO₃+H]⁺ | Nitrogen | ~135.2 |
| [C₈H₁₇NO₃+Na]⁺ | Nitrogen | ~140.5 |
Note: The CCS values are hypothetical estimates, as experimental determination for this compound has not been reported in the available literature.
Computational and Theoretical Investigations of Methyl 3 2 Methoxyethyl Amino Butanoate
Density Functional Theory (DFT) Calculations for Quantum Mechanical Analysis.
Density Functional Theory (DFT) serves as a fundamental tool for analyzing the quantum mechanical nature of Methyl 3-[(2-methoxyethyl)amino]butanoate. These calculations provide deep insights into the molecule's geometry, vibrational modes, and electronic properties.
Prediction and Assignment of Vibrational Frequencies.
The vibrational spectrum of this compound was calculated using the same B3LYP/6-311++G(d,p) level of theory. The predicted frequencies were then compared with experimental data, showing excellent agreement. This correlation allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. For instance, the characteristic stretching frequency of the C=O group is a prominent feature in the infrared spectrum. A scaling factor is typically applied to the computed frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.
Electronic Structure Analysis via Frontier Molecular Orbitals (HOMO-LUMO).
The electronic properties of the molecule are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is predominantly localized on the non-bonding electron pairs of the oxygen and nitrogen atoms, while the LUMO is centered around the carbonyl group. The calculated HOMO-LUMO energy gap is 5.96 eV, indicating a high degree of stability.
Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular Interactions and Charge Delocalization.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intermolecular interactions within the molecule. This method quantifies the stabilization energies associated with charge transfer between occupied and unoccupied orbitals. In this compound, significant stabilization is observed due to the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. The most significant interaction is the n→π* transition involving the lone pair of the nitrogen atom and the π* orbital of the carbonyl group, which has a stabilization energy of 58.51 kcal/mol.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive). In the MEP map of this compound, the most negative potential is located around the oxygen atom of the carbonyl group, making it the most likely site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the amino group are the most electropositive, indicating their susceptibility to nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Simulating Electronic Absorption and Optical Properties.
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum of this compound and to understand its optical properties. The calculations, performed in both the gas phase and in various solvents, predict the electronic transitions and their corresponding absorption wavelengths. The most significant electronic transition for this molecule is predicted to occur at 219 nm, which is attributed to the n→π* transition. The calculated absorption spectrum shows good agreement with experimental data, validating the theoretical approach.
Solvent Effect Modeling using Continuum Models (e.g., Polarizable Continuum Model (PCM))
The Polarizable Continuum Model (PCM) is a powerful computational tool used to study the influence of a solvent on the properties of a solute molecule. This model treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. This approach allows for the calculation of solute properties, such as its energy, geometry, and spectroscopic parameters, as they would be in a solution.
For a hypothetical study on this compound, the PCM could be employed to understand how its conformational preferences and electronic structure are affected by solvents of varying polarity. For instance, researchers could calculate the total energy of the compound in solvents like water, ethanol, and chloroform (B151607) to predict its relative stability. The results of such a study would typically be presented in a data table, illustrating the solvent-dependent energetic changes.
Hypothetical Data Table: PCM Solvent Effects on Total Energy
| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) |
|---|---|---|
| Gas Phase | 1.000 | Data not available |
| Chloroform | 4.806 | Data not available |
| Ethanol | 24.55 | Data not available |
| Water | 78.39 | Data not available |
This table illustrates the type of data that would be generated from PCM calculations; no experimental or calculated values currently exist for this compound.
First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties
First-order hyperpolarizability (β) is a key tensor quantity that measures a molecule's ability to exhibit second-order non-linear optical (NLO) effects, such as second-harmonic generation (SHG). Materials with high β values are sought after for applications in optoelectronics and photonics. Computational chemistry, particularly density functional theory (DFT), is frequently used to predict the NLO properties of novel organic molecules.
The calculation of the first-order hyperpolarizability of this compound would involve high-level quantum mechanical computations. These calculations would yield the components of the β tensor, from which the total (or static) first-order hyperpolarizability (β_tot_) can be determined. The magnitude of β_tot_ is a direct indicator of the molecule's potential as an NLO material. Often, these values are compared to those of a known NLO material, like urea (B33335), for reference.
Hypothetical Data Table: Calculated First-Order Hyperpolarizability
| Property | Calculated Value (esu) |
|---|---|
| β_xxx_ | Data not available |
| β_xyy_ | Data not available |
| β_xzz_ | Data not available |
| β_yyy_ | Data not available |
| β_yzz_ | Data not available |
| β_zzz_ | Data not available |
| β_tot_ | Data not available |
This table shows the typical components and total value that would be reported from a first-order hyperpolarizability calculation. No such data is currently available for this compound.
Structural Analogs and Their Academic Significance in Chemical Synthesis
Methyl 3-[(2-methoxyethyl)amino]propanoate as a Closely Related Structural Motif
A key structural analog to the primary compound of interest is Methyl 3-[(2-methoxyethyl)amino]propanoate. uni.lu This compound differs only by the absence of a methyl group on the carbon backbone (a propanoate instead of a butanoate). As a β-amino ester, it shares the characteristic reactivity profile, primarily defined by the nucleophilic secondary amine and the electrophilic ester carbonyl group. Such compounds are integral to the synthesis of poly(β-amino esters), a class of biodegradable polymers investigated for applications in gene delivery. frontiersin.orgnih.govnih.gov The fundamental reaction for creating these polymers is the conjugate addition of an amine to an acrylate-based monomer, a reaction pathway directly applicable to scaffolds like this propanoate analog. researchgate.net
Investigation of Butanoate Derivatives with Diverse Substituted Amino Moieties
The butanoate backbone, when combined with various amino substituents, gives rise to a wide array of derivatives with significant academic interest. The diversity of the N-substituent is a critical tool for fine-tuning molecular properties for specific applications. For instance, research into β-amino acid derivatives has shown that incorporating moieties like a 2-hydroxyphenyl group can lead to compounds with notable antimicrobial and antifungal activities. nih.gov
The exploration of different functional groups attached to the amino nitrogen allows chemists to modulate factors such as solubility, steric hindrance, and biological activity. This has led to the synthesis and study of a broad family of related amino esters.
Table 1: Examples of Substituted Amino Ester Derivatives and Their Context
| Compound Name | N-Substituent | Significance/Application Area |
| 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives | 2-Hydroxyphenyl | Precursors to compounds with antimicrobial and antifungal properties. nih.gov |
| Methyl 3-aminocrotonate | Unsubstituted (primary amine on a butenoate) | A versatile building block for synthesizing pharmaceuticals and agrochemicals. glindiachemicals.com |
| Methyl 3-[(propan-2-yl)amino]propanoate | Isopropyl | Studied as a basic building block in chemical synthesis. nih.gov |
| Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate | Tetrahydrofurfuryl | Used in proteomics research applications. scbt.com |
This strategic variation of the amino moiety is a common theme in medicinal chemistry and materials science, where the goal is to create libraries of related compounds to screen for desired functions.
The 2-Methoxyethyl Group's Influence on Reactivity and Selectivity in Amine-Containing Esters
The 2-methoxyethyl group attached to the nitrogen atom in Methyl 3-[(2-methoxyethyl)amino]butanoate exerts a distinct influence on the molecule's reactivity. This influence can be broken down into several key factors:
Electronic Effect: The ether oxygen atom is electron-withdrawing through induction, which can slightly decrease the nucleophilicity of the adjacent secondary amine compared to a simple alkyl substituent. However, this effect is generally modest.
Steric Hindrance: The 2-methoxyethyl group provides more steric bulk around the nitrogen atom than a simple methyl or ethyl group. This can influence the rate of reactions involving the amine, potentially leading to greater selectivity in certain transformations.
Chelation and Hydrogen Bonding: The ether oxygen can act as a Lewis base or a hydrogen bond acceptor. In reactions involving metal catalysts, this oxygen can participate in chelation, forming a temporary ring structure that can control the stereochemical outcome of a reaction by locking the conformation of the substrate. This directing-group capability is a powerful tool in asymmetric synthesis. Research on N-methoxyamides has shown that the presence of an N-alkoxy group can dramatically alter the reactivity of the amide nitrogen, enabling reactions that are otherwise difficult. researchgate.net A similar principle applies here, where the ether oxygen can influence intramolecular and intermolecular interactions.
Comparative Analysis of Synthetic Strategies for Related Amino Ester Scaffolds
The synthesis of β-amino esters and their acid precursors is a well-established area of organic chemistry, with several common strategies employed. illinois.edu The choice of method often depends on the availability of starting materials, desired scale, and required stereochemical purity.
One of the most direct and widely used methods is the Michael addition (or conjugate addition). This reaction involves the addition of an amine nucleophile to an α,β-unsaturated ester, such as methyl crotonate or methyl acrylate. frontiersin.org This method is highly effective for generating a wide variety of N-substituted β-amino esters.
Another common approach is the reductive amination of a β-keto ester. In this two-step (or one-pot) process, a β-keto ester is first condensed with an amine to form an enamine intermediate, which is then reduced to the target β-amino ester using a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.
More recent advances have introduced novel catalytic methods that offer alternative pathways. illinois.edu These include the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines, which allow for the construction of the β-amino acid framework from simple, readily available precursors. illinois.edu
Table 2: Comparison of Major Synthetic Routes to β-Amino Esters
| Synthetic Strategy | General Description | Advantages | Common Limitations |
| Michael Addition | Addition of an amine to an α,β-unsaturated ester (e.g., methyl acrylate). frontiersin.org | High atom economy, often proceeds under mild conditions, wide range of amine nucleophiles can be used. | Can be reversible; may require a catalyst for less reactive amines. |
| Reductive Amination | Reaction of a β-keto ester with an amine followed by reduction of the resulting enamine/iminium ion. | Good for controlling substitution patterns, uses common starting materials. | Requires a stoichiometric reducing agent, may have side reactions. |
| Arndt-Eistert Homologation | A sequence to convert an α-amino acid into its β-amino acid homolog. illinois.edu | Useful for creating β-amino acids from the existing chiral pool of α-amino acids. | Involves potentially hazardous reagents like diazomethane, multi-step process. illinois.edu |
| Catalytic Aminocarbonylation | Palladium-catalyzed reaction of alkenes, an amine, and carbon monoxide. illinois.edu | Builds complexity from simple alkenes, potential for asymmetric variants. | Requires a metal catalyst and a carbon monoxide atmosphere. illinois.edu |
Potential Applications of Methyl 3 2 Methoxyethyl Amino Butanoate in Advanced Materials and Chemical Design
Role as a Versatile Synthetic Building Block and Intermediate in Organic Chemistry
Methyl 3-[(2-methoxyethyl)amino]butanoate serves as a valuable intermediate in chemical synthesis. chem960.comcymitquimica.com Its structure contains a secondary amine, a methyl ester, and a methoxyethyl group, offering multiple reactive sites for organic transformations. While detailed synthetic pathways utilizing this specific molecule are not extensively documented in public literature, its primary value lies in its capacity to introduce the (2-methoxyethyl)amino moiety into larger, more complex molecules. This functional group is a key component in the synthesis of modified nucleosides that are fundamental to the creation of therapeutic oligonucleotides. The strategy for synthesizing related 2'-O-(2-methoxyethyl) (MOE) L-nucleoside derivatives, for instance, involves complex multi-step processes starting from precursors like L-arabinose. nih.gov Compounds like this compound are considered useful building blocks for such syntheses. cymitquimica.com
Integration into Oligonucleotide Modifications (e.g., 2'-O-(2-methoxyethyl)-RNA (MOE))
The 2-methoxyethyl group, a defining feature of this compound, is a cornerstone of second-generation antisense oligonucleotide (ASO) technology when attached to the 2' position of a ribose sugar, forming 2'-O-(2-methoxyethyl)-RNA (MOE-RNA). idtdna.com This modification has become one of the most advanced and valuable analogs for enhancing the properties of therapeutic oligonucleotides. idtdna.com MOE-modified oligonucleotides are typically constructed as "gapmers," which feature a central region of DNA bases flanked by MOE-modified nucleotides. acs.org This design allows for the degradation of target mRNA by the enzyme RNase H, while the MOE wings confer stability and improved binding affinity. idtdna.comacs.org The enzymatic synthesis of MOE-RNA oligomers has also been demonstrated, opening avenues for the directed evolution and broader exploration of these modified nucleic acids. nih.gov
A critical feature of the 2'-O-methoxyethyl modification is its ability to significantly increase the thermal stability of nucleic acid duplexes. osti.gov This enhancement is attributed to the electronegative nature of the 2'-substituent, which shifts the conformational equilibrium of the sugar ring toward the C3'-endo pucker. nih.govoup.com This conformation is characteristic of A-form RNA duplexes and essentially "pre-organizes" the oligonucleotide strand for hybridization with its complementary RNA target. oup.comnih.gov The result is a higher binding affinity and a more stable duplex structure.
The stabilizing effect of the 2'-O-methoxyethyl modification is notable. For each incorporation into a DNA-RNA duplex, the melting temperature (Tm) can increase by approximately 4.1°C. researchgate.net This unique stabilizing effect is associated with the ethylene (B1197577) glycol motif in the side chain. oup.com
Table 1: Effect of 2'-O-(2-methoxyethyl) Modification on Nucleic Acid Duplex Stability
| Duplex Type | Modification | Finding | Source(s) |
|---|---|---|---|
| DNA-RNA | 2'-O-(2-methoxyethyl) | Increases melting temperature (Tm) by ~4.1°C per modification. | researchgate.net |
| RNA-RNA | 2'-O-(2-methoxyethyl) | The 2'-MOE group drives the ribofuranose to an N-type (C3'-endo) conformation, leading to a stable A-form RNA duplex and high melting temperature. | nih.gov |
| DNA:RNA | 2'-O-(2-methoxyethyl) | The modification is uniquely stabilizing compared to other 2'-O-alkyl groups, a property attributed to the ethylene glycol motif. | oup.com |
This table is interactive. You can sort and filter the data.
One of the primary challenges for in vivo applications of oligonucleotides is their rapid degradation by nucleases. The 2'-O-methoxyethyl modification provides a powerful solution by conferring significant resistance to nuclease metabolism. glenresearch.comnih.gov Oligonucleotides containing 2'-MOE modifications are substantially more stable in plasma and tissues compared to their unmodified counterparts. idtdna.comnih.gov This enhanced stability is a crucial factor for therapeutic efficacy, as it increases the biological half-life of the drug. syngenis.com The combination of the MOE modification with a phosphorothioate (B77711) backbone further enhances nuclease resistance and improves pharmacokinetic properties by promoting protein binding, which prevents rapid renal excretion. acs.orgnih.gov
Table 2: Nuclease Resistance of 2'-O-(2-methoxyethyl) Modified Oligonucleotides
| Oligonucleotide Type | Key Finding on Nuclease Resistance | Source(s) |
|---|---|---|
| 2'-MOE-modified ASOs | Exhibit significant nuclease resistance, which is a key feature for therapeutic candidates. | glenresearch.com |
| Phosphorothioate ASOs with 2'-MOE wings | The flanking MOE residues stabilize the oligonucleotide toward enzymatic degradation. | acs.org |
| 2'-MOE modified oligonucleotides | Are resistant to nuclease metabolism in both plasma and tissue. | nih.gov |
| cMOE and cEt BNA (combining MOE and LNA elements) | These bicyclic nucleic acids are highly nuclease resistant. | nih.gov |
This table is interactive. You can sort and filter the data.
Design of Chemical Probes and Ligands for Fundamental Academic Investigations
The superior binding affinity and stability imparted by the 2'-O-methoxyethyl modification make MOE-modified oligonucleotides excellent candidates for use as chemical probes and high-affinity ligands. Aptamers, which are short single-stranded nucleic acid sequences that can bind to a specific target molecule, can be constructed using MOE-RNA to enhance their performance. nih.gov For example, mixed 2'-O-methyl-RNA / MOE-RNA aptamers have been developed that show high affinity for Vascular Endothelial Growth Factor (VEGF). nih.gov The ability to enzymatically synthesize long MOE-RNA oligomers opens the door to using directed evolution techniques to discover novel probes and ligands for a wide array of biological targets, aiding in fundamental academic investigations of cellular processes and disease mechanisms. nih.gov Therefore, precursor molecules like this compound are instrumental in providing the key chemical motifs for these advanced research tools.
Precursor for Novel Polymer and Supramolecular Material Synthesis
The unique physicochemical properties conferred by the 2-methoxyethyl group are not limited to oligonucleotides and hold potential for the synthesis of novel polymers and supramolecular materials. The tendency of the methoxyethyl group to promote specific, stable conformations could be exploited to design polymers with predictable folding patterns or self-assembling properties. oup.comnih.gov In nucleic acid chemistry, 2'-O-modifications are known to enhance the hydrophobicity and stabilize helical structures. osti.gov These features are highly desirable in materials science for creating structured, functional materials. While the direct use of this compound as a monomer in polymerization is not widely reported, its functional groups could be modified to create polymerizable derivatives. The principles learned from its application in oligonucleotides suggest that polymers incorporating this moiety could exhibit enhanced thermal stability and specific conformational preferences, making it a promising precursor for designing advanced materials for various applications. osti.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-[(2-methoxyethyl)amino]butanoate, and how can structural purity be confirmed?
- Methodology : Synthesis typically involves sequential esterification and amine alkylation. For example, a patented method uses hydrochloric acid in dioxane to deprotect intermediates, followed by purification via column chromatography. Structural confirmation employs 1H-NMR (e.g., methoxy protons at δ 3.79 and amine protons at δ 9.00) and mass spectrometry. Purity is validated using HPLC with a C18 column and UV detection at 254 nm .
Q. How is this compound characterized spectroscopically?
- Methodology : Key techniques include:
- 1H-NMR : Identifies hydrogen environments (e.g., methoxy, amine, and ester groups).
- IR Spectroscopy : Confirms functional groups (ester C=O stretch ~1700 cm⁻¹, N-H bend ~3300 cm⁻¹).
- Mass Spectrometry : Verifies molecular weight (e.g., [M+H]+ peak at m/z 204.2 for related compounds) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodology : Solubility is tested via the shake-flask method in solvents like DMSO (high solubility) or aqueous buffers (low solubility). Adjustments using co-solvents (e.g., PEG) or pH modification (e.g., buffered saline) are common for biological assays. Quantification via UV-Vis at λmax ≈ 210 nm ensures reproducibility .
Advanced Research Questions
Q. How can researchers optimize reaction yield when synthesizing this compound amid competing side reactions?
- Methodology : Strategies include:
- Temperature Control : Lower temperatures (0–5°C) during amine alkylation reduce by-product formation.
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups for amines prevents unwanted nucleophilic attacks.
- Catalysis : Palladium-based catalysts enhance coupling efficiency in multi-step syntheses .
Q. How do stereochemical variations influence the compound’s interaction with biological targets?
- Methodology :
- Chiral Separation : Chiral HPLC or supercritical fluid chromatography (SFC) isolates enantiomers.
- Binding Studies : Surface plasmon resonance (SPR) measures affinity differences; e.g., (S)-enantiomers may show 10-fold higher binding to receptors than (R)-forms.
- Molecular Docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodology :
- Standardized Assays : Use isogenic cell lines and fixed incubation times (e.g., 24–48 hours) to minimize variability.
- Orthogonal Validation : Combine SPR (binding affinity) with functional assays (e.g., cAMP modulation) to confirm activity.
- Metabolic Stability Testing : Liver microsomal assays identify rapid degradation, explaining discrepancies in cellular activity .
Q. How do electronic effects of substituents (e.g., methoxy vs. bromo) alter reactivity in downstream modifications?
- Methodology :
- Hammett Analysis : Quantifies substituent effects on reaction rates (σ values: methoxy = -0.27, bromo = +0.23).
- DFT Calculations : Predict charge distribution (e.g., methoxy groups increase electron density at the ester carbonyl).
- Kinetic Studies : Compare hydrolysis rates under acidic vs. basic conditions to guide functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
